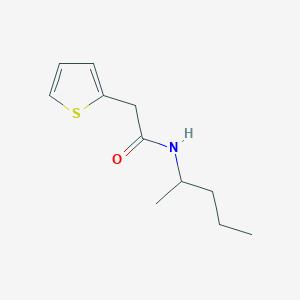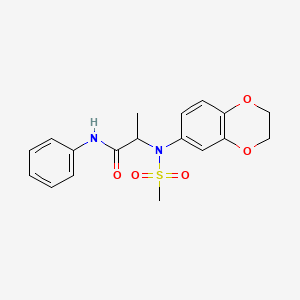
N-(1-methylbutyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylbutyl)-2-(2-thienyl)acetamide, also known as N-methylbutyl-thiophene-2-acetamide, is a chemical compound that belongs to the class of N-acylarylalkylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
N-(1-methylbutyl)-2-(2-thienyl)acetamide modulates the activity of voltage-gated sodium channels by binding to a specific site on the channel protein. This binding results in a shift in the voltage dependence of channel activation and inactivation, which reduces the excitability of neurons. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to selectively target the Nav1.7 subtype of voltage-gated sodium channels, which are predominantly expressed in sensory neurons and play a key role in pain signaling.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have a half-life of approximately 2 hours in rats and to be metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylbutyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models and has been shown to have potential therapeutic properties. However, there are also limitations to using N-(1-methylbutyl)-2-(2-thienyl)acetamide in lab experiments. It has not been studied extensively in humans, and its safety and efficacy in humans are not well established. It also has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the study of N-(1-methylbutyl)-2-(2-thienyl)acetamide. One direction is to further elucidate its mechanism of action and its effects on voltage-gated sodium channels. Another direction is to study its potential use in the treatment of neuropathic pain and epilepsy in humans. It may also be useful to study its effects on other ion channels and neurotransmitter systems. Additionally, the development of more potent and selective analogs of N-(1-methylbutyl)-2-(2-thienyl)acetamide may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-methylbutyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with N-(1-methylbutyl)-2-(2-thienyl)acetamidelamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(1-methylbutyl)-2-(2-thienyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Propiedades
IUPAC Name |
N-pentan-2-yl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQCEHCWKUNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6045273.png)

![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)